molecular formula C22H19N3O B2809338 2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 868155-36-6

2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2809338
CAS No.: 868155-36-6
M. Wt: 341.414
InChI Key: UXXCNNLBRRVPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex, nitrogen-rich heterocyclic scaffold designed for advanced pharmaceutical and agrochemical research. Its structure integrates multiple privileged pharmacophores, including a pyridine ring and a fused pyrazolo-oxazine system, which are commonly found in molecules with high biological activity. Nitrogen-containing heterocycles are a cornerstone of modern drug discovery, with over 85% of all biologically active compounds containing this structural feature . This prevalence is attributed to the ability of N-heterocycles to mimic natural ligands and engage in key hydrogen-bonding interactions with biological targets, such as enzymes and genetic material . As a fused, polycyclic heterocycle, this compound presents a unique three-dimensional architecture for probing novel biological pathways. Researchers can utilize this chemical as a key intermediate in synthetic chemistry or as a core scaffold for developing new therapeutic agents. Its structural complexity offers significant potential for creating targeted libraries in hit-to-lead optimization campaigns. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-methylphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-8-10-16(11-9-15)22-25-20(18-6-2-3-7-21(18)26-22)13-19(24-25)17-5-4-12-23-14-17/h2-12,14,20,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXCNNLBRRVPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CN=CC=C4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The pyridine and tolyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction environments, and purification techniques such as chromatography or recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Its chemical stability and reactivity might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved might include signal transduction, gene expression, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Reported Activities Key References
2-(Pyridin-3-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (Target) Pyridin-3-yl (position 2), p-tolyl (position 5) 373.43 g/mol Not explicitly reported (structural analogs suggest potential antimicrobial activity)
7,9-Dichloro-5-(4-methylphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7,9-Dichloro, p-tolyl (position 5), 2-naphthyl (position 2) 424.92 g/mol High purity (NLT 98%); used in pharmaceutical R&D
5-(1,3-Benzodioxol-5-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine Benzodioxolyl (position 5), phenyl (position 2) 397.40 g/mol Structural studies; no explicit bioactivity reported
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Butoxyphenyl (position 2), 4-propoxyphenyl (position 5) 457.55 g/mol Enhanced lipophilicity due to alkoxy groups
9-Bromo-2-(furan-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 9-Bromo, 3-nitrophenyl (position 5), furan-2-yl (position 2) 440.25 g/mol Electron-withdrawing substituents (Br, NO₂) may influence reactivity
Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one derivatives Spiro-indolinone moiety, substituted phenyl groups ~450–500 g/mol Antimicrobial activity (MIC: 50–250 μg/mL)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The p-tolyl group in the target compound and ’s analog may enhance metabolic stability due to methyl’s electron-donating nature . Halogens (Cl, Br) and nitro groups () introduce electron-withdrawing effects, which could modulate receptor binding or enzymatic interactions .

Spiro Derivatives :

  • Spiro compounds () exhibit antimicrobial activity, suggesting that the pyrazolo-oxazine core can be functionalized to target microbial enzymes or membranes .

Heteroaromatic Substitutions :

  • The pyridin-3-yl group in the target compound may engage in hydrogen bonding or π-stacking interactions, a feature absent in phenyl- or naphthyl-substituted analogs .

Q & A

Basic: What are the key synthetic steps for preparing this compound?

Answer:
The synthesis involves three primary stages:

Chalcone Formation : Substituted salicylic aldehydes react with acetophenones via Claisen-Schmidt condensation to yield 2-hydroxychalcones. This step requires precise control of reaction time and temperature (e.g., 60–80°C, 6–8 hours) to avoid side products .

Cyclization with Hydrazine : Chalcones undergo cyclization with hydrazine hydrate to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols. Solvent choice (e.g., ethanol or methanol) significantly impacts yield .

Final Ring Closure : Pyridine-3-carbaldehyde reacts with the pyrazoline intermediate under acidic conditions (e.g., glacial acetic acid) to form the benzooxazine core via intramolecular cyclization. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) can enhance reaction efficiency compared to traditional thermal methods .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., pyridyl protons at δ 8.2–8.8 ppm) and confirm fused-ring connectivity .
  • X-Ray Crystallography : Resolves spatial arrangement, including dihedral angles between the pyridyl and p-tolyl groups, critical for understanding π-π stacking interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C23_{23}H19_{19}N3_{3}O) and detects fragmentation patterns .

Basic: What in silico methods are used to assess its drug-likeness?

Answer:
Computational screening includes:

  • Lipinski’s Rule of Five : Evaluates molecular weight (<500 Da), logP (<5), hydrogen bond donors (<5), and acceptors (<10). All synthesized derivatives comply .
  • Veber’s Criteria : Assesses polar surface area (<140 Ų) and rotatable bonds (<10) to predict oral bioavailability. The compound’s rigid fused-ring system reduces rotatable bonds, enhancing compliance .
  • SwissADME Prediction : Validates solubility (LogS ≈ -4.5) and intestinal permeability, highlighting potential challenges in aqueous formulation .

Advanced: How can researchers optimize cyclization reaction yields?

Answer:
Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics by stabilizing transition states. For example, DMF increases yields by 20% compared to ethanol .
  • Catalytic Acids : p-Toluenesulfonic acid (PTSA) at 5 mol% accelerates intramolecular cyclization while minimizing side reactions .
  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with 85% yield via enhanced thermal efficiency .
  • Temperature Gradients : Stepwise heating (80°C → 120°C) prevents premature decomposition of intermediates .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., variable IC50_{50} values in anticancer assays) require:

  • Assay Standardization : Validate cell lines (e.g., MCF-7 vs. HeLa) and culture conditions (e.g., serum-free media reduces off-target effects) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may skew in vitro results .
  • Dose-Response Curves : Ensure linearity across concentrations (1 nM–100 µM) to avoid false negatives from solubility limits .
  • Orthogonal Assays : Confirm activity via enzymatic inhibition (e.g., COX-2 ELISA) alongside cell viability assays .

Advanced: What computational approaches predict target interactions?

Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Glide dock the compound into protein active sites (e.g., COX-2 PDB: 5KIR).
    • Parameters : Grid boxes (20 ų) centered on catalytic residues; scoring functions (e.g., MM/GBSA) rank binding affinities .
  • MD Simulations :
    • Protocols : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
    • Free Energy Calculations : Use AMBER to compute ΔG binding, correlating with experimental IC50_{50} values .

Advanced: How does substituent variation impact bioactivity?

Answer:

  • p-Tolyl vs. Naphthyl : The p-tolyl group enhances hydrophobic interactions with kinase pockets (e.g., EGFR), while naphthyl derivatives show improved π-stacking but reduced solubility .
  • Pyridyl Position : 3-Pyridyl analogs exhibit stronger hydrogen bonding (e.g., with Asp104 in PARP1) compared to 4-pyridyl isomers .
  • Methoxy Substitution : 7-Methoxy derivatives increase metabolic stability (t1/2_{1/2} = 2.1 hours in microsomes) by blocking oxidative sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.